molecular formula C16H15N5OS2 B2637236 8-amino-N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide CAS No. 728885-90-3

8-amino-N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

Cat. No.: B2637236
CAS No.: 728885-90-3
M. Wt: 357.45
InChI Key: CGZKAACPCABVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-amino-N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is a useful research compound. Its molecular formula is C16H15N5OS2 and its molecular weight is 357.45. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

These interactions often involve the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions, which can influence the function of the interacting biomolecules .

Cellular Effects

Thiazole derivatives have been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . These effects are likely mediated through the compound’s interactions with cellular biomolecules .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 8-amino-N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide at different dosages in animal models have not been specifically studied. Thiazole derivatives have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives have been studied for their involvement in various metabolic pathways, including any enzymes or cofactors that they interact with .

Transport and Distribution

Thiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .

Subcellular Localization

Thiazole derivatives have been studied for their subcellular localization and any effects on their activity or function .

Properties

IUPAC Name

5-amino-N-(1,3-thiazol-2-yl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS2/c17-11-9-7-10-12(8-1-4-21(10)5-2-8)19-15(9)24-13(11)14(22)20-16-18-3-6-23-16/h3,6-8H,1-2,4-5,17H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZKAACPCABVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=NC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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